4-((3-Chlorobenzyl)oxy)benzoic acid
CAS No.: 84403-70-3
Cat. No.: VC3731317
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84403-70-3 |
|---|---|
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 4-[(3-chlorophenyl)methoxy]benzoic acid |
| Standard InChI | InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | QMXPJNHJNFUZAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-((3-Chlorobenzyl)oxy)benzoic acid consists of two aromatic rings connected through an ether oxygen. The first ring is a benzoic acid core with a carboxylic acid group at position 1 and an ether linkage at position 4. The second ring is a benzene with a chlorine substituent at position 3, forming the 3-chlorobenzyl group. This arrangement creates a molecule with distinct hydrophilic (carboxylic acid) and lipophilic (chlorobenzyl) regions, influencing its solubility profile and potential interactions with biological targets.
Physical and Chemical Properties
The compound exhibits several notable physicochemical properties that define its behavior in different environments, as summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 262.0396719 Da |
These properties indicate that 4-((3-Chlorobenzyl)oxy)benzoic acid possesses moderate lipophilicity (LogP of 3.5), suggesting balanced solubility characteristics in both polar and non-polar solvents . The presence of one hydrogen bond donor (carboxylic acid group) and three hydrogen bond acceptors (two oxygens in the carboxylic acid group and one ether oxygen) enables participation in hydrogen bonding interactions that may be relevant for biological activity or crystal packing arrangements.
Nomenclature and Identifiers
Systematic and Common Names
The compound is recognized by several nomenclature systems, with its IUPAC systematic name being 4-[(3-chlorophenyl)methoxy]benzoic acid. Additional synonyms include:
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4-((3-Chlorobenzyl)oxy)benzoic acid
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4-[(3-chlorobenzyl)oxy]benzoic acid
-
4-(3-Chloro-benzyloxy)-benzoic acid
These variations all refer to the same chemical entity, with differences reflecting various conventions for representing chemical structures in nomenclature.
Registry Numbers and Database Identifiers
For precise identification and database cross-referencing, 4-((3-Chlorobenzyl)oxy)benzoic acid is associated with several unique identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 84403-70-3 |
| PubChem CID | 7023630 |
| InChI | InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) |
| InChIKey | QMXPJNHJNFUZAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O |
| ChEMBL ID | CHEMBL4441032 |
| DSSTox Substance ID | DTXSID50427521 |
These identifiers ensure unambiguous reference to the compound across scientific literature and chemical databases . The CAS number 84403-70-3 serves as the primary registry identifier for this specific chemical entity.
| Desired Concentration | Volume of Solvent Required | ||
|---|---|---|---|
| For 1 mg | For 5 mg | For 10 mg | |
| 1 mM | 3.8068 mL | 19.034 mL | 38.0679 mL |
| 5 mM | 0.7614 mL | 3.8068 mL | 7.6136 mL |
| 10 mM | 0.3807 mL | 1.9034 mL | 3.8068 mL |
When preparing stock solutions, selecting an appropriate solvent based on the experiment requirements is essential. Due to its moderate lipophilicity, organic solvents such as DMSO may be suitable for creating concentrated stock solutions .
For solution storage, the following guidelines are recommended:
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Solutions stored at -80°C should be used within 6 months
-
Solutions stored at -20°C should be used within 1 month
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Repeated freezing and thawing should be avoided to prevent potential degradation
Comparative Analysis with Structural Analogues
Understanding the relationship between 4-((3-Chlorobenzyl)oxy)benzoic acid and structurally similar compounds provides valuable context for its chemical behavior and potential applications. Several related compounds appear in the literature:
Positional Isomers
The positional arrangement of functional groups significantly influences a compound's properties. Key isomers include:
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3-((3-Chlorobenzyl)oxy)benzoic acid (CAS: 302569-44-4): A positional isomer with the ether linkage at the meta position of the benzoic acid rather than the para position .
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4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8): Another isomer where the chlorine substituent is at the para position of the benzyl group rather than the meta position .
Structural Derivatives
Derivatives with additional functional groups represent important extensions of the basic structural scaffold:
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-35-5): A derivative featuring an additional methoxy group at the 3-position of the benzoic acid portion .
The presence of these structural variants in chemical databases suggests ongoing interest in this chemical scaffold, potentially for diverse research applications. These modifications can significantly alter physicochemical properties and potential biological interactions.
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